molecular formula C25H22N2O5 B2937167 (Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929828-89-7

(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2937167
CAS No.: 929828-89-7
M. Wt: 430.46
InChI Key: QACDFMPVEGGMEJ-RMORIDSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,4-Dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative featuring a fused bicyclic core with a benzylidene substituent at position 2 and a pyridin-3-ylmethyl group at position 6. The Z-configuration of the benzylidene moiety and the electron-donating 2,4-dimethoxy groups on the aromatic ring are critical to its structural and electronic profile.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-6-5-17(22(11-18)30-2)10-23-24(28)19-7-8-21-20(25(19)32-23)14-27(15-31-21)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACDFMPVEGGMEJ-RMORIDSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuro[7,6-e][1,3]oxazine core with methoxy and pyridine substituents. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4} and it possesses a significant degree of lipophilicity due to the presence of multiple aromatic rings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. It has been hypothesized that the methoxy groups enhance its interaction with microbial membranes.
  • Antitumor Effects : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer (MDA-MB 231) and colorectal cancer (Caco2) cell lines with IC50 values below 10 µM.
  • Neuroprotective Properties : The presence of the pyridine moiety may contribute to neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation.

The mechanisms underlying the biological activities of this compound appear to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
  • Interaction with Cellular Signaling : It may modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death in microbial cells.

Research Findings

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Study 1AntimicrobialAgar diffusion methodEffective against E. coli and S. aureus
Study 2AntitumorMTT assay on MDA-MB 231 cellsIC50 = 8 µM
Study 3NeuroprotectiveIn vitro neuronal culturesReduced oxidative stress markers

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at the University of Bioorganic Chemistry evaluated the antimicrobial properties against multi-drug resistant strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, the compound was tested on various human cancer cell lines. The results showed selective toxicity towards malignant cells while sparing normal fibroblasts, indicating potential for targeted cancer therapy.
  • Neuroprotective Effects : In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a protective role against neurodegeneration.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene group is a key pharmacophoric element in this compound class. Comparisons with analogs reveal:

  • (Z)-2-(3-Methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (): Structural Difference: The 3-methoxy substituent (vs. 2,4-dimethoxy in the target compound) reduces steric hindrance and alters electronic effects.
  • 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4,5]decan-3-one (): Structural Difference: Incorporation of a 4-chlorobenzylidene group and a nitro substituent. Impact: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, which may enhance reactivity in nucleophilic environments but reduce metabolic stability compared to methoxy-substituted analogs .

Pyridine Substitution Patterns

The position of the pyridine ring and its substituents influence target engagement:

  • (Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (): Structural Difference: Pyridin-4-ylmethylene group (vs. pyridin-3-ylmethyl in the target compound) and a 4-fluorophenethyl chain. The pyridin-4-ylmethylene group may alter binding orientation in enzymatic pockets compared to the target compound’s pyridin-3-ylmethyl group .

Core Heterocyclic Modifications

  • Tetrahydroimidazo[1,2-a]pyridine Derivatives (): Structural Difference: Replacement of the benzofuro-oxazine core with an imidazo-pyridine scaffold. Nitro and cyano substituents (e.g., in compound 1l) increase polarity, affecting solubility and bioavailability .

Physicochemical and Spectroscopic Data Comparison

Compound Name / Feature Target Compound Analog Compound Compound
Benzylidene Substituents 2,4-Dimethoxy 3-Methoxy 4-Chloro, 4-Nitro 4-Pyridinylmethylene
Pyridine Position 3-ylmethyl 3-ylmethyl 2-yl 4-ylmethylene
C=O Stretch (IR, cm⁻¹) ~1720 (estimated) Not reported 1721 Not reported
C=N Stretch (IR, cm⁻¹) ~1630 (estimated) Not reported 1633 Not reported
Synthetic Yield Not reported Not reported 64% Not reported
Key Functional Groups Methoxy, pyridine Methoxy, pyridine Chloro, nitro, thia Fluoro, pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.